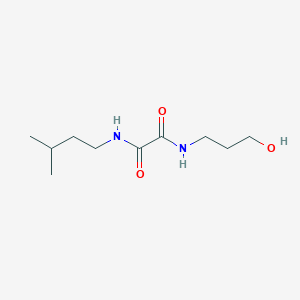
N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide
Übersicht
Beschreibung
N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide is a chemical compound with potential applications in various fields due to its unique molecular structure and properties. It belongs to a class of compounds known for their complex synthesis and diverse chemical and physical characteristics.
Synthesis Analysis
The synthesis of compounds similar to N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide often involves multi-step processes. For example, the synthesis of N-hydroxy-N'-phenyloctanediamide, a related compound, was developed from the methyl ester of suberanilic acid, indicating a complex synthetic pathway that can be adapted for related compounds (Stowell, Huot, & Van Voast, 1995).
Molecular Structure Analysis
The molecular structure of compounds in this category often features stereochemical complexity. For instance, the stereochemistry of methyl 3-hydroxy-2-methylbutyrate, a structurally related molecule, has been elucidated, showcasing the importance of understanding the stereochemistry in these compounds (Tai & Imaida, 1978).
Chemical Reactions and Properties
The chemical reactions of such compounds can involve rearrangements and transformations. A study on N-benzyl-2-cyano-2-(hydroxyimino)acetamide revealed interesting chemical behavior, which could be similar to the reactions N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide might undergo (Darling & Chen, 1978).
Physical Properties Analysis
The physical properties such as melting points, boiling points, solubility, and crystalline nature can be gleaned from studies on similar compounds. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provide insights into the physical characteristics that might be expected from N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide (Zhong-cheng & Wan-yin, 2002).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and compatibility with other compounds can be understood by examining the behavior of structurally or functionally related compounds. The study on the amino-alcohol ligand N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine provides a reference for understanding the chemical properties of N-(3-hydroxypropyl)-N'-(3-methylbutyl)ethanediamide (de Sousa et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anticancer Properties of Modified Polymers
Research has shown that poly(3-hydroxybutyrate) (PHB) can be chemically modified to enhance its biomedical applications, such as developing materials with antibacterial and anticancer properties. Through transesterification and grafting with amino compounds, including ethanediamine and other derivatives, functionalized PHB polymers have been synthesized. These modified polymers exhibit potent antibacterial activity against various pathogens and demonstrate promising anticancer effects against in vivo models, highlighting their potential in medical and pharmaceutical applications (Abdelwahab et al., 2019).
Surface-active Properties of Zwitterionic Surfactants
The synthesis and study of sulfobetaine-type zwitterionic gemini surfactants, derived from ethanediamine and other compounds, have shown significant advancements in understanding their physicochemical properties. These surfactants exhibit unique behaviors in solution, such as micelle formation and dynamic surface tension, which are critical for applications in detergents, emulsifiers, and in enhancing the efficiency of various industrial processes (Yoshimura et al., 2006).
Kinetics and Mechanism of Polymer Modification
The methanolysis of PHB in the presence of acidic functionalized ionic liquids, including compounds related to ethanediamine, has been extensively studied. This research provides valuable insights into the kinetics and mechanisms underlying the depolymerization process, offering potential routes for recycling and modifying biodegradable polymers for new applications. The efficiency of these processes and the ability to control the yield of specific monomers open avenues for sustainable polymer science (Song et al., 2016).
Electrochemiluminescence (ECL) Activity of Tertiary Amines
Studies on the ECL activity of tertiary amines with various hydroxyl and amino groups have identified compounds such as N-butyldiethanolamine as highly effective coreactants. This research is pivotal for developing sensitive analytical methods and devices, including biosensors and diagnostic tools. The findings suggest that the structure and functional groups of amines significantly influence their ECL behavior, providing a foundation for the design of new ECL reagents and assays (Han et al., 2010).
Eigenschaften
IUPAC Name |
N-(3-hydroxypropyl)-N'-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-8(2)4-6-12-10(15)9(14)11-5-3-7-13/h8,13H,3-7H2,1-2H3,(H,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIIRLGETBCEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4577988.png)
![2-(2-chlorophenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4577991.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4577998.png)

![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B4578001.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4578008.png)

![4-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578020.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4578023.png)
![N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4578038.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4578055.png)
